molecular formula C18H26N2O3 B8806157 tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate

tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate

Cat. No.: B8806157
M. Wt: 318.4 g/mol
InChI Key: HFLJUSDUGUQELQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s structure includes a pyrrolidine ring, a phenylmethyl group, and a carbamic acid ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylmethyl Group: The phenylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylmethyl moiety.

    Formation of the Carbamic Acid Ester: The final step involves the esterification of carbamic acid with 1,1-dimethylethyl alcohol under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrrolidine or ester derivatives.

Scientific Research Applications

tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of drugs targeting neurological disorders.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (S)-[2-Oxo-1-(phenylmethyl)-2-(1-pyrrolidinyl)ethyl]-carbamic acid methyl ester
  • (S)-[2-Oxo-1-(phenylmethyl)-2-(1-pyrrolidinyl)ethyl]-carbamic acid ethyl ester

Uniqueness

Compared to its analogs, tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate offers:

    Enhanced Stability: Due to the presence of the 1,1-dimethylethyl ester group.

    Improved Reactivity: Facilitating its use in various synthetic applications.

    Specificity: Its chiral nature allows for selective interactions in biological systems.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(13-14-9-5-4-6-10-14)16(21)20-11-7-8-12-20/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)/t15-/m0/s1

InChI Key

HFLJUSDUGUQELQ-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2

Origin of Product

United States

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